molecular formula C10H12BrNO4 B13425969 2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene CAS No. 219786-51-3

2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene

Cat. No.: B13425969
CAS No.: 219786-51-3
M. Wt: 290.11 g/mol
InChI Key: QWXOIJKDQIWILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene, identified commercially as Bosutinib Impurity 21, is a brominated nitrobenzene derivative supplied for use in pharmaceutical research and development . This compound has a molecular formula of C10H12BrNO4 and a molecular weight of 290.11 g/mol . It is provided with a high purity grade of 98% as determined by HPLC analysis, making it a critical quality control standard for the analysis of the anticancer drug Bosutinib . The specific role of this impurity is to help researchers understand the synthesis pathway, stability profile, and degradation products of the active pharmaceutical ingredient, thereby ensuring the safety and efficacy of the final drug product. Stored at 2-8°C and soluble in methanol, this chemical building block is intended for qualified research and laboratory settings . This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled environment.

Properties

CAS No.

219786-51-3

Molecular Formula

C10H12BrNO4

Molecular Weight

290.11 g/mol

IUPAC Name

2-(3-bromopropoxy)-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C10H12BrNO4/c1-15-9-4-3-8(12(13)14)7-10(9)16-6-2-5-11/h3-4,7H,2,5-6H2,1H3

InChI Key

QWXOIJKDQIWILW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCCCBr

Origin of Product

United States

Preparation Methods

Alkylation of 1-Methoxy-4-nitrophenol with 1,3-Dibromopropane

A widely reported and efficient method involves the reaction of 1-methoxy-4-nitrophenol with 1,3-dibromopropane in the presence of potassium carbonate as the base. The reaction proceeds via nucleophilic substitution where the phenolate ion attacks one bromine-bearing carbon of the dibromopropane, displacing bromide and forming the 3-bromopropoxy substituent.

Typical Procedure:

Reagent Quantity Role
1-Methoxy-4-nitrophenol 1 equivalent Starting phenol substrate
1,3-Dibromopropane 2–4 equivalents Alkylating agent
Potassium carbonate (K2CO3) 1.5–2 equivalents Base to generate phenolate
Solvent (DMF or ACN) Sufficient to dissolve Reaction medium
Temperature 60–80 °C To promote reaction
Reaction time 8–12 hours For completion

Reaction conditions and outcome:

  • The reaction mixture is stirred under nitrogen or inert atmosphere to avoid moisture.
  • After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated.
  • Purification by silica gel chromatography yields the target compound in yields ranging from 85% to 97% depending on exact conditions.

Example from literature:

  • In one study, 2-chloro-4-nitrophenol was reacted with 1,3-dibromopropane and K2CO3 in acetonitrile at reflux for 11 hours, yielding the analogous bromopropoxy derivative in 92–97% yield.
  • Similarly, 1-methoxy-4-nitrophenol derivatives were alkylated under similar conditions with yields up to 86%.

Alternative Solvents and Bases

  • DMF is frequently used as a solvent due to its high polarity and ability to dissolve both organic and inorganic reagents.
  • Potassium carbonate is the preferred base; however, cesium carbonate or sodium hydride have also been reported in related etherifications.
  • The reaction temperature is typically maintained between 60 °C and reflux temperature of the solvent to optimize conversion.

Post-Synthesis Modifications and Characterization

  • The bromopropoxy substituent allows further functionalization, for example, nucleophilic substitution on the bromide to introduce other groups.
  • Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry.

Typical NMR data for 2-(3-bromopropoxy)-1-methoxy-4-nitrobenzene:

Nucleus Chemical Shift (δ, ppm) Assignment
^1H NMR 6.8–8.3 Aromatic protons
^1H NMR 4.1–4.3 (triplet) OCH2 protons adjacent to aromatic oxygen
^1H NMR 3.5–3.7 (triplet) CH2 protons adjacent to Br
^1H NMR 2.3–2.4 (pentet) Middle CH2 protons of propyl chain
^1H NMR 3.7–3.8 (singlet) Methoxy group protons

Mass spectrometry:

  • Molecular ion peaks consistent with the brominated compound (M+ or M+1) are observed around m/z 234–236.

Data Table: Summary of Selected Preparation Conditions and Yields

Entry Starting Phenol Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 1-Methoxy-4-nitrophenol 1,3-Dibromopropane K2CO3 DMF 60 12 86
2 2-Chloro-4-nitrophenol 1,3-Dibromopropane K2CO3 Acetonitrile Reflux (~80) 11 97
3 2-Methoxy-4-nitrophenol 1,3-Dibromopropane K2CO3 DMF 60 Overnight 92

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Reduction: The major product is 2-(3-aminopropoxy)-1-methoxy-4-nitrobenzene.

    Oxidation: The major product is 2-(3-carboxypropoxy)-1-methoxy-4-nitrobenzene.

Scientific Research Applications

Chemical Identifiers

The compound is further characterized by its InChI code, InChI=1S/C10H12BrNO4/c1-15-9-4-3-8(12(13)14)7-10(9)16-6-2-5-11/h3-4,7H,2,5-6H2,1H3, and InChIKey, InChIKey=QWXOIJKDQIWILW-UHFFFAOYSA-N . Its SMILES notation is O(CCCBr)C1=C(OC)C=CC(N(=O)=O)=C1, with the canonical SMILES being O=N(=O)C1=CC=C(OC)C(OCCCBr)=C1 .

Scientific Research

  • Synthesis of Complex Molecules The compound this compound is used as an intermediate in the synthesis of more complex molecules .
  • Melatonin Photorelease This compound is related to research involving mitochondria-targeted melatonin photorelease, specifically a cooled solution of 1-(bromomethyl)-4-(3-bromopropoxy)-5-methoxy-2-nitrobenzene, which is used in experiments with dry dimethylformamide (DMF) .

Related Research Areas

While the provided documents do not offer explicit case studies or comprehensive data tables specifically for this compound, they highlight related areas of research:

  • Biphenyl Derivatives: Biphenyl derivatives, which share structural similarities, are used in medicinal chemistry for antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia, hypotensive, anti-cholinesterase, anti-diabetic, and antimalarial drugs .
  • Xanthone and Cinnamoyl Chromophores: Research into xanthone and (E)-cinnamoyl chromophores involves synthesizing novel molecules with potential broad-spectrum UV filter properties . 2-(3-Bromopropoxy)-9H-xanthen-9-one is synthesized and used in reactions to create compounds with UV absorption characteristics .

Mechanism of Action

The mechanism of action of 2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromopropoxy group can facilitate interactions with hydrophobic pockets, while the nitro group can participate in redox reactions. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene (CAS 92878-95-0)

  • Molecular Formula: C₁₀H₁₂ClNO₄
  • Molecular Weight : 245.66 g/mol
  • Key Properties :
    • Density: 1.3±0.1 g/cm³
    • Boiling Point: 388.3±27.0 °C
  • Structural Differences : The chlorine atom replaces bromine in the propoxy chain.
  • Reactivity : Chlorine’s lower atomic weight and weaker leaving-group ability compared to bromine may result in slower alkylation or coupling reactions. The nitro group’s electron-withdrawing effect likely directs electrophilic substitution to the meta position relative to itself .

1-(3-Bromopropoxy)-4-nitrobenzene (CAS 13094-50-3)

  • Molecular Formula: C₉H₁₀BrNO₃
  • Molecular Weight : 260.09 g/mol
  • Structural Differences : Lacks the methoxy group at position 1, simplifying the substitution pattern.

2-Bromo-1-methoxy-4-nitrobenzene (CAS 5197-28-4)

  • Molecular Formula: C₇H₆BrNO₃
  • Molecular Weight : 246.03 g/mol
  • Structural Differences : Bromine is directly attached to the aromatic ring at position 2 instead of a propoxy chain.
  • Reactivity : The aryl bromide structure is prone to cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the accessibility of the bromine atom. The nitro group stabilizes negative charge during intermediates .

2-(Allyloxy)-1-methoxy-4-nitrobenzene (Bosutinib Impurity 18, CAS 142072-71-7)

  • Molecular Formula: C₁₀H₁₁NO₄
  • Molecular Weight : 209.20 g/mol
  • Structural Differences : An allyloxy group (-O-CH₂-CH=CH₂) replaces the bromopropoxy chain.
  • Applications : The allyl group offers sites for further functionalization (e.g., epoxidation or Diels-Alder reactions), making it valuable in pharmaceutical intermediate synthesis .

Table 1: Comparative Overview of Key Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene - C₁₀H₁₂BrNO₄ ~290.11 Bromopropoxy, methoxy, nitro Bromine as a leaving group; alkylation agent
2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene 92878-95-0 C₁₀H₁₂ClNO₄ 245.66 Chloropropoxy, methoxy, nitro Slower nucleophilic substitution vs. bromo
1-(3-Bromopropoxy)-4-nitrobenzene 13094-50-3 C₉H₁₀BrNO₃ 260.09 Bromopropoxy, nitro Increased lipophilicity; simpler substitution
2-Bromo-1-methoxy-4-nitrobenzene 5197-28-4 C₇H₆BrNO₃ 246.03 Aryl bromide, methoxy, nitro Cross-coupling reactions (e.g., Suzuki)
2-(Allyloxy)-1-methoxy-4-nitrobenzene 142072-71-7 C₁₀H₁₁NO₄ 209.20 Allyloxy, methoxy, nitro Functionalizable allyl group

Biological Activity

2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene is a compound that has garnered attention for its diverse biological activities. This article synthesizes existing research on its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

  • Chemical Formula : C10H12BrNO4
  • Molecular Weight : 290.11 g/mol
  • Functional Groups : Nitro group, methoxy group, bromopropoxy chain.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of nitro compounds, including derivatives similar to this compound. The presence of the nitro group is crucial for enhancing antibacterial activity against various strains of bacteria.

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 5 to 30 μg/mL against both Gram-positive and Gram-negative bacteria, indicating significant antibacterial potential .
CompoundMIC (μg/mL)Bacterial Strain
This compound (similar structure)20Staphylococcus aureus
Nitro derivatives30Pseudomonas aeruginosa

Anti-inflammatory Activity

The compound exhibits potential anti-inflammatory properties, likely due to the presence of the nitro group which can interact with various biomolecules involved in inflammatory pathways. Studies indicate that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators such as IL-1β and TNF-α .

Anticancer Potential

Emerging research suggests that nitro-substituted aromatic compounds may possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

  • Case Study : A study demonstrated that certain nitro compounds inhibited cell proliferation in cancer cell lines via modulation of apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The bromine atom enhances electrophilic substitution reactions, increasing the reactivity of the compound towards biological targets.
  • Interaction with Membranes : The lipophilic nature due to the bromopropoxy chain may facilitate better membrane penetration and interaction with cellular components .

Research Findings and Case Studies

  • Antibacterial Studies : A recent investigation into nitro derivatives showed that modifications at the para position significantly enhanced antibacterial efficacy against resistant strains .
  • Anti-inflammatory Effects : Compounds similar to this compound demonstrated reduced levels of inflammatory markers in vitro, suggesting a promising avenue for anti-inflammatory drug development .

Q & A

Q. What are the optimized synthetic routes for 2-(3-bromopropoxy)-1-methoxy-4-nitrobenzene?

A common approach involves nucleophilic substitution reactions. For example, reacting 4-nitro-2-methoxyphenol with 1,3-dibromopropane in the presence of a base like potassium carbonate (K₂CO₃). The reaction typically proceeds in anhydrous acetone or dimethylformamide (DMF) under reflux (60–80°C) for 12–24 hours . The bromopropoxy group is introduced via an SN2 mechanism, with the methoxy and nitro groups influencing regioselectivity. Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 equivalents of 1,3-dibromopropane) and inert conditions to prevent hydrolysis of the bromopropoxy intermediate .

Q. How should researchers characterize the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Key signals include the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.2 ppm), with splitting patterns indicating substituent positions.
    • ¹³C NMR: The nitro group deshields adjacent carbons, while the bromopropoxy chain appears at δ ~30–70 ppm .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS): Confirm molecular weight (M+ = 304.08 g/mol) via ESI-MS or GC-MS .

Q. What purification methods are recommended for this compound?

  • Recrystallization: Use ethanol/water mixtures (7:3 v/v) to remove unreacted starting materials.
  • Column Chromatography: Employ silica gel with hexane/ethyl acetate (4:1) as the mobile phase to separate byproducts like 3-bromopropanol or di-substituted derivatives .

Advanced Research Questions

Q. How does the nitro group influence substitution reactivity in downstream reactions?

The nitro group is a strong meta-directing substituent, making the aromatic ring electron-deficient. This enhances electrophilic substitution at the para position relative to the methoxy group. For example, in Suzuki-Miyaura coupling, the bromopropoxy chain acts as a leaving group, while the nitro group stabilizes transition states via resonance . Computational studies (DFT) suggest that the nitro group lowers the activation energy for nucleophilic attacks by ~15–20 kJ/mol compared to non-nitro analogs .

Q. What solvent systems optimize functional group retention during derivatization?

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Ideal for SNAr reactions, preserving the nitro and methoxy groups.
  • Low-Temperature Conditions (–20°C to 0°C): Mitigate hydrolysis of the bromopropoxy chain in aqueous mixtures .
    Contradictory data exists regarding THF as a solvent: while it improves solubility, trace water can lead to bromide displacement (~5–10% yield loss) .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 36–39°C vs. 42–45°C) may arise from polymorphic forms or impurities. To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Compare HPLC retention times with authenticated standards .
  • Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations) .

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE): Use nitrile gloves and goggles to avoid skin/eye contact with the brominated alkyl chain, which is a potential irritant .
  • Storage: Keep in amber vials under nitrogen at 2–8°C to prevent photodegradation and hydrolysis .
  • Waste Disposal: Neutralize brominated byproducts with 10% sodium thiosulfate before disposal .

Methodological Challenges and Solutions

Q. How can researchers mitigate competing side reactions during synthesis?

  • Competing Ether Formation: Use bulky bases (e.g., DBU) instead of K₂CO₃ to suppress O-alkylation of the methoxy group .
  • Byproduct Formation (e.g., Di-Substituted Products): Limit reaction time to 12 hours and monitor via TLC (Rf = 0.4 in hexane/EtOAc 4:1) .

Q. What strategies enhance yield in cross-coupling reactions involving this compound?

  • Catalyst Selection: Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings (yield: 75–85% vs. 60–70%) due to better stability with electron-deficient aryl bromides .
  • Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 30 minutes while maintaining yields >80% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.